molecular formula C10H12N4O6S B12352638 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione

Cat. No.: B12352638
M. Wt: 316.29 g/mol
InChI Key: SJDLGGQSZOOSAA-UHFFFAOYSA-N
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Description

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione is a complex organic compound that features a unique combination of functional groups, including hydroxyl, imino, and thiazolo-pyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and thiazoles, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, specific pH levels, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification methods like crystallization, chromatography, and recrystallization are commonly used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

The compound has potential therapeutic applications due to its biological activity. It is investigated for its role in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The hydroxyl and imino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione

Uniqueness

Compared to similar compounds, 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione stands out due to its unique thiazolo-pyrimidine structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N4O6S

Molecular Weight

316.29 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione

InChI

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-5,8,15-17H,1H2,(H2,11,13,18)

InChI Key

SJDLGGQSZOOSAA-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=N)NC(=O)C3SC2=O)O)O)O

Origin of Product

United States

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